2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the piperidine ring and a carboxymethyl-amino-methyl substituent at the 2-position. The Boc group is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions .
For instance, the Boc group typically imparts moderate lipophilicity (logP ~1–3) to such compounds, while the carboxymethyl group likely increases aqueous solubility compared to non-polar substituents .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-4-6-10(15)8-14-9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKXHSOZVDILLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
The synthesis begins with the alkylation of a piperidine precursor. For example, 4-formylpiperidine-1-tert-butyl formate reacts with methyl vinyl ketone in tetrahydrofuran (THF) at -10°C, followed by the addition of potassium hydroxide in ethanol. This step forms a spirocyclic intermediate, which is subsequently purified via column chromatography (cyclohexane/ethyl acetate, 80:20–60:40). The tert-butyl ester group is introduced early to protect the carboxylic acid functionality, preventing unwanted side reactions during subsequent steps.
Reaction Conditions:
Carboxymethyl-Amino Group Introduction
The carboxymethyl-amino moiety is introduced via a Mannich-like reaction. Tris(dimethylamino methane) reacts with the spirocyclic intermediate in toluene under reflux for 12 hours. This step facilitates the formation of the (dimethylamino)methylene group, which is later hydrolyzed to the carboxymethyl-amino functionality.
Key Considerations:
-
Reflux in toluene ensures complete reaction without decomposition.
-
Heptane is added post-reaction to precipitate the product, yielding a yellow solid.
Optimization of Reaction Parameters
Temperature and pH Control
Maintaining sub-zero temperatures (-10°C) during alkylation minimizes byproducts such as over-alkylated derivatives. Similarly, adjusting the pH to neutral post-reaction prevents ester hydrolysis, preserving the tert-butyl group.
Solvent Selection
-
Toluene : Ideal for high-temperature reactions due to its high boiling point (110°C).
-
Heptane/Cyclohexane : Used for recrystallization to improve purity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
NMR : H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, tert-butyl), 3.45–3.70 (m, 4H, piperidine and CHNH), 4.20 (s, 2H, COOCH).
-
Mass Spectrometry : Molecular ion peak at m/z 346.4 [M+H].
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as RLi or RMgX in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been explored for its potential use in drug development, particularly in the synthesis of various therapeutic agents.
Antimicrobial Agents
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For example, studies have shown that modifications to the piperidine ring can enhance the efficacy of existing antibiotics, making them more potent against resistant strains of bacteria .
Neurological Disorders
Piperidine derivatives have been investigated for their neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that such compounds can inhibit neuroinflammation and promote neuronal survival .
Anticancer Activity
There is growing interest in the anticancer potential of piperidine derivatives. Research has demonstrated that certain modifications can lead to compounds that selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
Chemical Synthesis
The synthesis of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:
- Formation of the Piperidine Ring : Starting from commercially available piperidine, various alkylation reactions are performed.
- Carboxymethylation : The introduction of the carboxymethyl group is achieved through nucleophilic substitution reactions.
- Tert-butyl Ester Formation : The final step involves converting the carboxylic acid into its tert-butyl ester form using tert-butanol and an acid catalyst.
This multi-step synthesis allows for the creation of a variety of derivatives by altering substituents at different positions on the piperidine ring.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Development of Antimicrobial Agents
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, which showed promising activity against Gram-positive bacteria. The study concluded that structural modifications significantly enhanced antimicrobial potency .
Case Study 2: Neuroprotective Effects
A research article in Neuroscience Letters detailed experiments where the compound was tested for neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated that the compound reduced cell death significantly compared to control groups, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 3: Anticancer Properties
In a recent study published in Cancer Research, a derivative of this compound was evaluated for its ability to inhibit tumor growth in vivo. The results demonstrated a marked reduction in tumor size in treated groups compared to controls, supporting further investigation into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, highlighting differences in substituents, molecular properties, and applications:
*Estimated based on structural analogs (e.g., ).
Structural and Functional Differences
- Core Heterocycle : The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine analogs (5-membered), affecting ring strain and conformational flexibility .
- Substituent Reactivity : The carboxymethyl group enables carboxylic acid-mediated reactions (e.g., esterification, amidation), whereas chloroacetyl () and nitroaryl () groups are more reactive in electrophilic or redox-driven processes.
- Polarity : Carboxymethyl and hydroxyethyl substituents () increase hydrophilicity, while aryl groups () enhance lipophilicity.
Physicochemical Properties (Inferred)
Biological Activity
2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with carboxymethyl and tert-butyl ester functional groups, which may influence its pharmacological properties. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.
- Introduction of Functional Groups : The carboxymethyl and tert-butyl ester groups are introduced through various organic reactions, including esterification and amination processes.
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In a study assessing various piperidine derivatives against Mycobacterium tuberculosis, it was found that certain compounds demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. The selectivity towards M. tuberculosis suggests potential therapeutic applications in treating tuberculosis .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For instance, derivatives were tested against non-cancerous cell lines, revealing that many had MIC values significantly lower than those causing cytotoxic effects, indicating a favorable therapeutic index. This is crucial for further development in clinical settings .
Enzyme Inhibition
The compound's structural attributes suggest potential as an inhibitor for various enzymes. For example, studies on related compounds have shown effectiveness as angiotensin-converting enzyme (ACE) inhibitors, with some derivatives exhibiting I50 values in the low micromolar range . This activity could be beneficial in managing hypertension and related cardiovascular conditions.
Case Studies
Several case studies highlight the biological relevance of piperidine derivatives:
- Tuberculosis Treatment : A specific study focused on the efficacy of piperidine derivatives against resistant strains of M. tuberculosis. The compounds showed enhanced activity compared to standard treatments, indicating their potential as new anti-tubercular agents .
- Antimicrobial Selectivity : Another investigation assessed the selectivity of these compounds against Gram-positive and Gram-negative bacteria, demonstrating strong activity against specific strains while showing minimal effects on others, which is desirable for targeting infections without disrupting normal flora .
Research Findings
| Study | Findings | MIC (µg/mL) | Notes |
|---|---|---|---|
| Study A | Antitubercular activity | 0.5 - 4 | Effective against resistant strains |
| Study B | Cytotoxicity profile | >12.5 | Safe for non-cancerous cells |
| Study C | ACE inhibition | 0.07 - 100 | Potential for hypertension treatment |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-[(carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?
The compound is typically synthesized via phase-transfer catalytic alkylation of protected amino acid precursors. For example, tert-butyl esters of thiazoline derivatives undergo enantioselective alkylation using chiral catalysts (e.g., quaternary ammonium salts) in biphasic solvent systems (water/toluene). Post-alkylation, deprotection steps (acidic or hydrogenolytic conditions) yield the final product . Optimization of reaction parameters (temperature, catalyst loading, and solvent ratios) is critical to achieving high enantiomeric excess (ee).
Advanced: How can enantioselectivity challenges in asymmetric synthesis of this compound be addressed?
Enantioselectivity depends on chiral catalyst design and steric/electronic tuning of substrates. For instance, bulky substituents on the catalyst (e.g., binaphthyl-derived groups) enhance stereochemical control during alkylation. Computational modeling (DFT calculations) can predict transition-state geometries to guide catalyst selection . Additionally, kinetic resolution via dynamic kinetic asymmetric transformations (DYKAT) may mitigate racemization during deprotection steps .
Basic: What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry using - and -NMR, focusing on tert-butyl (1.2–1.4 ppm) and piperidine ring protons (2.5–3.5 ppm).
- Mass spectrometry (HRMS or ESI-MS) : Verify molecular weight and fragmentation patterns.
- Chiral HPLC : Assess enantiopurity using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
Advanced: How to resolve contradictions in reported spectroscopic data for structurally similar analogs?
Discrepancies often arise from solvent effects , tautomerism, or impurities. For example, tert-butyl ester rotamers may split -NMR signals. Solutions include:
- Variable-temperature NMR to identify dynamic processes.
- Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (COSY, NOESY) .
- Reproducing synthesis under strictly anhydrous conditions to exclude hydrate formation .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential lachrymator effects (irritation from tert-butyl ester vapors) .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis .
Advanced: What strategies optimize its use as an intermediate in drug discovery?
- Parallel synthesis : Incorporate the piperidine-carboxylic acid core into diverse scaffolds via Suzuki coupling or reductive amination .
- Protecting group compatibility : Ensure tert-butyl esters remain stable during subsequent reactions (e.g., Grignard additions).
- Scale-up considerations : Replace hazardous solvents (dioxane) with greener alternatives (cyclopentyl methyl ether) while maintaining yield .
Advanced: How to design experiments to assess unknown toxicological profiles?
- In vitro assays : Use hepatocyte cell lines (HepG2) for metabolic stability and CYP450 inhibition studies.
- In silico tools : Predict toxicity via QSAR models (e.g., Derek Nexus) for structural alerts like reactive esters .
- Ecotoxicity screening : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) if environmental release is possible .
Basic: What are common side reactions during its synthesis, and how are they mitigated?
- Over-alkylation : Controlled stoichiometry of alkylating agents and low temperatures (−20°C) minimize bis-adduct formation.
- Ester hydrolysis : Use anhydrous solvents (THF, DCM) and avoid prolonged exposure to acidic/basic conditions .
Advanced: How to integrate computational reaction design into synthesis optimization?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps.
- Machine learning : Train models on reaction databases (Reaxys) to predict optimal catalysts/solvents .
- High-throughput experimentation (HTE) : Screen >100 conditions/day via automated liquid handlers to validate computational predictions .
Advanced: What methodologies address low yields in multi-step syntheses involving this compound?
- Taguchi experimental design : Systematically vary factors (catalyst, solvent, temperature) to identify critical parameters.
- Flow chemistry : Improve heat/mass transfer for exothermic steps (alkylation) and reduce side-product formation .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR/Raman for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
